molecular formula C10H15NO B1608752 N-(Ethoxymethyl)-N-methylaniline CAS No. 207291-40-5

N-(Ethoxymethyl)-N-methylaniline

Cat. No. B1608752
M. Wt: 165.23 g/mol
InChI Key: GZKDCWKIHYHVNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

  • Photoelectrochemistry and Spectroscopy

    • Substituted polyanilines, including poly(N-methylaniline), exhibit notable properties when examined through photoelectrochemical and spectroscopic techniques. This includes the study of cyclic voltammograms and photocurrent profiles, providing insights into their conductivity and insulating properties (Kilmartin & Wright, 1999).
  • Synthesis and Structural Analysis

    • The synthesis of derivatives of N-(Ethoxymethyl)-N-methylaniline and their structural analysis through methods like X-ray diffraction and spectroscopy has been a subject of study. This includes the examination of molecular geometries and intra-molecular interactions (Yıldırım et al., 2016).
  • Chemical Synthesis Methods

    • N-Methylanilines are synthesized through copper(II)-promoted coupling, representing a new approach for the selective monomethylation of anilines. This method has been recognized as the first reported example of a Chan-Lam coupling involving methylboronic acid (González et al., 2009).
  • Polymer Chemistry

    • N,N-Bis(ethoxymethyl)alkylamines, related to N-(Ethoxymethyl)-N-methylaniline, have been used in the double-Mannich annulation of cyclic ketone substrates, showing efficacy in synthesizing azabicyclic ketones. This process is important for producing constrained homocholine analogues (Halliday et al., 2006).
  • Catalytic Applications

    • The effect of N,O-chelating ligands in the reactivity of tantalum complexes for the hydroaminoalkylation of amines, including N-methylaniline, has been explored. The study highlights the enhanced reactivity observed with specific ligands and the selective functionalization of these amines (Garcia et al., 2013).
  • Electroactive Polymer Films

    • The electropolymerization of N-methylaniline in organic solvents like dimethylformamide and dimethyl sulfoxide has been studied, leading to the formation of poly(N-methylaniline). These findings are crucial for understanding the solubility and electronic properties of these polymer films (Wei et al., 2005).

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). It includes information on safe handling, storage, and disposal, as well as first-aid measures and personal protective equipment to use .

Future Directions

This involves looking at current research trends related to the compound and identifying potential areas for future research .

properties

IUPAC Name

N-(ethoxymethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKDCWKIHYHVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392100
Record name N-(Ethoxymethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Ethoxymethyl)-N-methylaniline

CAS RN

207291-40-5
Record name N-(Ethoxymethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Ethoxymethyl)-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cãproiu, C Florea, C Galli, A Petride… - European Journal of …, 2000 - Wiley Online Library
Excess N-benzyl aziridine (1) reacts with I2 to afford dimer 2, tetramer 3, benzaldehyde (4), and iodoamine 5. The reaction is interpreted as occurring by both electron transfer (ET) and …

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